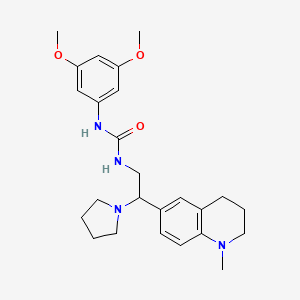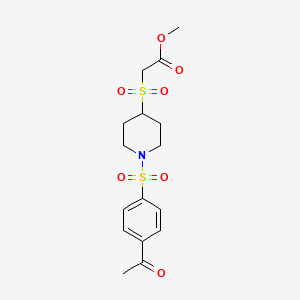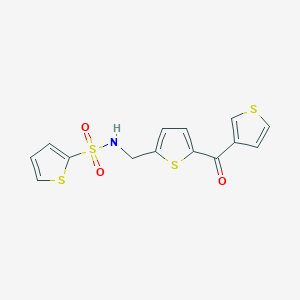
N-((5-(噻吩-3-羰基)噻吩-2-基)甲基)噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
科学研究应用
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用机制
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the present disease scenario, showing remarkable effectiveness in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to show various activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form thiophene rings.
Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a carbonyl compound, and elemental sulfur to produce aminothiophenes.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .
化学反应分析
Types of Reactions
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide can undergo several types of chemical reactions:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: Palladium (Pd) catalysts in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .
属性
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWARLUTBQFGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine](/img/structure/B2424593.png)
![3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2424596.png)

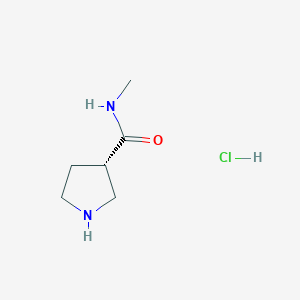
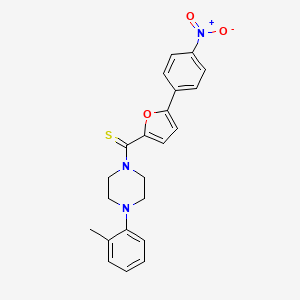
![3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2424603.png)
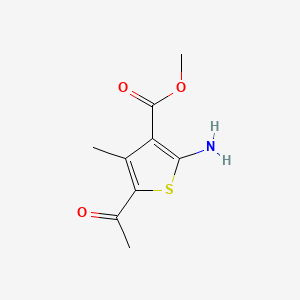
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2424606.png)
![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)
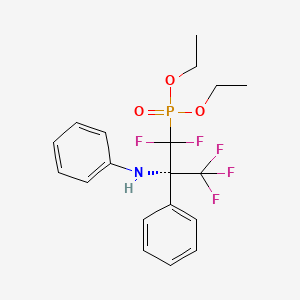
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)
